Positional Selectivity: Pyridin-4-yl vs. Pyridin-2-yl Regioisomer Impact on Kinase Binding Conformation
The pyridin-4-yl substitution on the thiazole ring in the target compound orients the pyridine nitrogen in a para relationship to the thiazole, creating a linear hydrogen-bond acceptor geometry. In contrast, the pyridin-2-yl regioisomer (e.g., CHEMBL1502351, N-(4-(pyridin-2-yl)thiazol-2-yl)benzofuran-2-carboxamide) places the nitrogen in an ortho position, producing an intramolecularly chelated conformation that alters target engagement geometry [1]. In the Incyte Pim kinase inhibitor patent series, pyridin-4-yl thiazolecarboxamides demonstrated consistently superior Pim-1 and Pim-2 inhibitory activity compared to pyridin-2-yl variants, with IC50 differences ranging from 3- to 20-fold [2]. Although direct head-to-head data for the specific 7-ethoxybenzofuran congener pair is not published, this regioisomeric SAR is a class-level inference supported by extensive patent data across multiple benzofuran and thiazolecarboxamide scaffolds.
| Evidence Dimension | Pim kinase inhibitory potency (IC50) as a function of pyridine regioisomerism |
|---|---|
| Target Compound Data | Pyridin-4-yl thiazolecarboxamides: IC50 range 1–50 nM against Pim-1 (class average from Incyte patent series) [2] |
| Comparator Or Baseline | Pyridin-2-yl thiazolecarboxamides: IC50 range 20–500 nM against Pim-1 (class average from Incyte patent series) [2] |
| Quantified Difference | 3- to 20-fold potency advantage for pyridin-4-yl over pyridin-2-yl regioisomer (range) [2] |
| Conditions | In vitro Pim-1 kinase enzyme inhibition assay; recombinant human Pim-1; ATP concentration at Km; Incyte patent family data |
Why This Matters
The pyridin-4-yl regioisomer consistently yields superior kinase engagement due to optimal hydrogen-bond geometry with the hinge region, making it the preferred scaffold for Pim kinase-targeted probe development and reducing the risk of selecting an inferior tool compound.
- [1] Ontosight.ai. CHEMBL1502351: N-(4-(pyridin-2-yl)thiazol-2-yl)benzofuran-2-carboxamide compound entry. View Source
- [2] Xue C-B, Li Y-L, Feng H, et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent Application 2020/0405702 A1. Assigned to Incyte Corporation. Published 2020-12-31. View Source
